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Compound of Interest

Compound Name: 2,6-Dimethylmorpholine

Cat. No.: B058159 Get Quote

A toxicological comparison of the cis and trans isomers of 2,6-dimethylmorpholine reveals

significant differences, primarily documented in the context of their N-nitroso derivatives, which

are potent carcinogens. The parent compounds themselves, while possessing inherent

hazards, have not been as extensively studied in a comparative manner. This guide

synthesizes the available experimental data to provide a comprehensive comparison for

researchers, scientists, and drug development professionals.

Acute Toxicity
Safety Data Sheets (SDS) provide some acute toxicity information for the cis-isomer and a

mixture of the isomers. Data for the trans-isomer is less readily available, making a direct

comparison challenging.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b058159?utm_src=pdf-interest
https://www.benchchem.com/product/b058159?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isomer/Mixture Route Species LD50 Value Reference

cis-2,6-

Dimethylmorpholi

ne

Oral
Rat

(male/female)
1270 mg/kg bw [1]

cis-2,6-

Dimethylmorpholi

ne

Dermal
Rat

(male/female)

> 1000 - < 2000

mg/kg bw
[1]

trans-2,6-

Dimethylmorpholi

ne Hydrochloride

- - No data available [2]

The cis-isomer is classified as harmful if swallowed and toxic in contact with skin[1][3][4]. Both

isomers are considered corrosive and can cause severe skin burns and eye damage[3][5][6].

Carcinogenicity of N-Nitroso Derivatives
The most striking toxicological differences between the isomers are observed in the

carcinogenicity of their N-nitroso derivatives (Me2NMOR). The carcinogenic potency and the

target organs are highly dependent on both the isomer and the animal species studied.

In Rats
In Fischer 344 rats, the trans isomer of N-nitroso-2,6-dimethylmorpholine is a more potent

carcinogen than the cis isomer[7][8]. Studies where both isomers were administered to rats in

their drinking water showed that animals treated with the trans isomer had a shorter survival

time[7][8]. The primary tumors observed in rats were basal cell carcinomas and papillomas of

the upper gastrointestinal tract, particularly the esophagus[7][8][9].

In Guinea Pigs
In contrast to the findings in rats, the cis isomer of N-nitroso-2,6-dimethylmorpholine is

significantly more carcinogenic in Strain-2 guinea pigs[10]. In a study where the isomers were

administered by gavage, the cis isomer induced a nearly 100% incidence of liver tumors, along

with tumors in the lung and adrenal cortex[10]. The trans isomer, at the same dose, resulted in

almost no tumors[10].
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In Hamsters
Studies in Syrian golden hamsters have shown that N-nitroso-2,6-dimethylmorpholine
induces tumors, but a direct comparison of the carcinogenic potency of the individual isomers is

not as clearly defined as in rats and guinea pigs[11]. The tumors in hamsters primarily target

the liver (angiosarcomas), pancreas (ductal adenocarcinomas), and respiratory tract

(adenocarcinomas of the lung and olfactory adenocarcinomas of the nasal cavity)[9].

This species-specific difference in carcinogenic potency suggests distinct mechanisms of

metabolic activation for the two isomers in different species[10].

Experimental Protocols
Carcinogenicity Study in Rats

Animals: Fischer 344 rats[7][8].

Administration: The cis and trans isomers of N-nitroso-2,6-dimethylmorpholine were

administered in the drinking water at concentrations of 20 mg/L and 50 mg/L[7][8]. A

standard volume of 20 ml per day per rat was given five days a week[7][8].

Endpoint: The measure of carcinogenic potency was the time until death with tumors[7][8].

Pathology: Tissues from all major organs were preserved in formalin, and sections were

stained with hematoxylin and eosin for microscopic examination.

Carcinogenicity Study in Guinea Pigs
Animals: Male Strain-2 guinea pigs[10].

Administration: The cis and trans isomers of N-nitroso-2,6-dimethylmorpholine were

administered by gavage as solutions in oil, twice weekly for 30 weeks[10].

Endpoint: Incidence and type of tumors.

Pathology: Tissues were examined for gross and microscopic evidence of neoplasia.

Metabolic Activation and Signaling Pathways
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The differential carcinogenicity of the cis and trans isomers of N-nitroso-2,6-
dimethylmorpholine is attributed to differences in their metabolic activation. The primary

metabolic pathways are α-hydroxylation and β-hydroxylation.

α-Hydroxylation: This pathway is considered to be the primary activation pathway leading to

the formation of a carcinogenic electrophile.

β-Hydroxylation: This pathway leads to the formation of metabolites such as N-nitroso(2-

hydroxypropyl)(2-oxopropyl)amine (HPOP) and N-nitroso-bis(2-hydroxypropyl)amine (BHP)

[12].

Studies have shown that the trans isomer of N-nitroso-2,6-dimethylmorpholine appears to be

preferentially metabolized by α-oxidation in rats, which correlates with its higher carcinogenic

potency in this species[12]. Conversely, the cis isomer is more favorably metabolized by β-

oxidation in all three species tested (rats, hamsters, and guinea pigs)[12]. This suggests that

the β-oxidation pathway may be of primary importance in carcinogenesis by N-nitroso-2,6-
dimethylmorpholine in hamsters and guinea pigs[12].

Below is a diagram illustrating the proposed metabolic pathways.

N-Nitroso-2,6-dimethylmorpholine Isomers Metabolic Pathways Biological Outcome

cis-Isomer beta-OxidationPreferred in Guinea Pigs & Hamsters

trans-Isomer alpha-OxidationPreferred in Rats Carcinogenic Electrophile

HPOP and BHP Metabolites

Click to download full resolution via product page

Caption: Proposed metabolic activation pathways for N-nitroso-2,6-dimethylmorpholine
isomers.
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Experimental Workflow for Carcinogenicity Studies
The general workflow for the comparative carcinogenicity studies is outlined below.

Select Animal Model
(e.g., Fischer 344 Rats, Strain-2 Guinea Pigs)

Administer Isomers
(cis- or trans-Me2NMOR)

via Drinking Water or Gavage

Monitor Animals for
Clinical Signs and Survival

Perform Necropsy
at End of Study or upon Death

Conduct Histopathological
Examination of Tissues

Analyze Tumor Incidence,
Latency, and Multiplicity

Draw Conclusions on
Comparative Carcinogenicity

Click to download full resolution via product page

Caption: General experimental workflow for comparative carcinogenicity bioassays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b058159?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

